molecular formula C19H26N4O3S B2935863 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one CAS No. 1903581-49-6

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one

Cat. No.: B2935863
CAS No.: 1903581-49-6
M. Wt: 390.5
InChI Key: DBDUQBNROYZJBY-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .

Scientific Research Applications

Diazotransfer Reagents and Sulfonyl Azides Synthesis

Research by Goddard-Borger and Stick (2007) introduced imidazole-1-sulfonyl azide hydrochloride as a novel diazotransfer reagent, showcasing its utility in converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is noted for its preparation ease, stability, and cost-effectiveness, presenting a valuable tool in synthetic chemistry for creating various compounds including sulfonyl azides, which are pivotal in click chemistry and drug development Goddard-Borger & Stick, 2007.

Anion Exchange Membranes for Alkaline Fuel Cells

Yang et al. (2014) explored the synthesis of poly(arylene ether sulfone) containing bulky imidazole groups for use as anion exchange membranes (AEMs) in alkaline fuel cells. The introduction of imidazole groups aimed to enhance the membranes' alkaline stability, showcasing the compound's potential in improving the efficiency and durability of fuel cells Yang et al., 2014.

Nonaqueous Liquid Electrolytes for Energy Storage Devices

Karuppasamy et al. (2020) developed nonaqueous liquid electrolytes using a novel ionic liquid based on the imidazole structure for lithium-ion batteries. Their research highlights the imidazole derivative's role in achieving high electrical conductivity and electrochemical stability, suggesting its application in high-performance lithium-ion batteries Karuppasamy et al., 2020.

Acidic Ionic Liquids for Alkylation Processes

Tang, Scurto, and Subramaniam (2009) investigated acidic imidazolium ionic liquids for 1-butene/isobutane alkylation, demonstrating their potential to improve conversion rates and selectivity in petrochemical processes. This research underscores the imidazole derivative's utility in catalyzing chemical reactions, offering a more efficient and environmentally friendly alternative to traditional acids Tang, Scurto, & Subramaniam, 2009.

Antimicrobial Applications

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. This work illustrates the potential of imidazole-derived compounds in creating new treatments for bacterial and fungal infections, contributing to the development of novel antimicrobial drugs Darwish et al., 2014.

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve how it interacts with biological systems. This could include its effects on enzymes, cell membranes, or metabolic pathways .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand its properties, or new methods of synthesis .

Properties

IUPAC Name

1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-21-15-18(20-16-21)27(25,26)23-12-6-11-22(13-14-23)19(24)10-5-9-17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDUQBNROYZJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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